2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
. This compound is characterized by its unique structure, which includes a naphthalen-1-one core with a chlorophenyl sulfanylmethyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene sulfonamide and 3,4-dihydronaphthalen-1-one as the starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, including the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the sulfanylmethyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives with different oxidation states.
Reduction Products: Reduced analogs with altered chemical properties.
Substitution Products: Derivatives with different functional groups attached to the sulfanylmethyl moiety.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Chlorobenzene sulfonamide
3,4-Dihydronaphthalen-1-one
Other naphthalen-1-one derivatives
Uniqueness: 2-[(4-Chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one stands out due to its unique combination of the naphthalen-1-one core and the chlorophenyl sulfanylmethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClOS/c18-14-7-9-15(10-8-14)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADNXJFUJXZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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